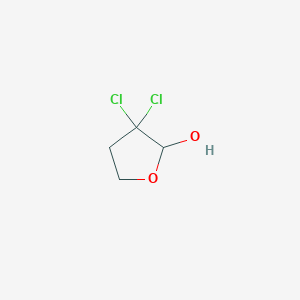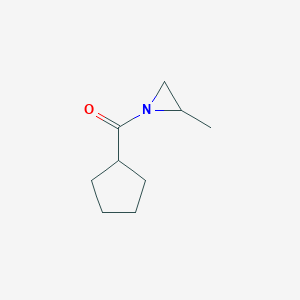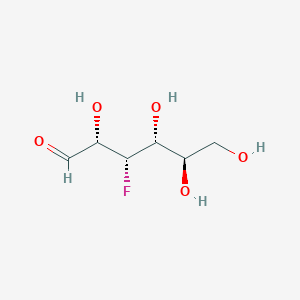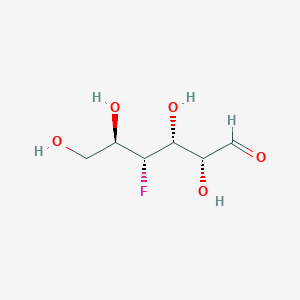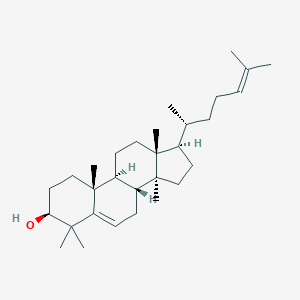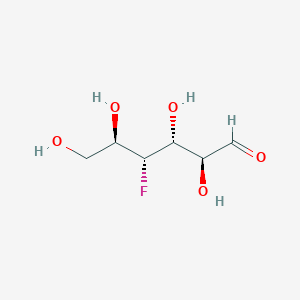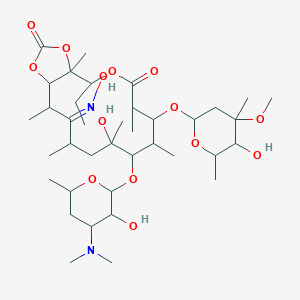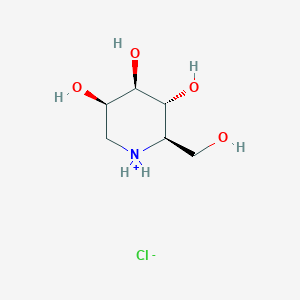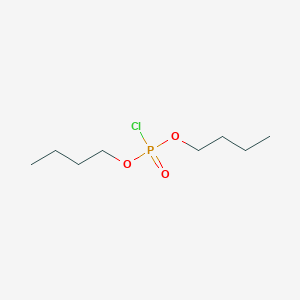
Phosphorochloridic acid, dibutyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to phosphorochloridic acid, dibutyl ester, often involves reactions with alcohols in the presence of catalysts. For instance, the synthesis of esters of ethylphosphonous acid was achieved by reacting ethylphosphonous dichloride with alcohols like butanol, in the presence of pyridine or triethylamine, leading to compounds including dibutyl esters of ethylphosphonous acid (Arbuzov & Rizpolozhensky, 1952).
Molecular Structure Analysis
The molecular structure of phosphorochloridic acid, dibutyl ester, and related compounds can be complex, with various structural analyses revealing the intricate arrangements of atoms within the molecule. For example, the structural study of metal complexes of bisphosphonate amide esters showcased the complexity of these molecules and their ability to form polymers and layered structures (Jokiniemi et al., 2007).
Chemical Reactions and Properties
Phosphorochloridic acid, dibutyl ester, and its analogs participate in a variety of chemical reactions. The reaction of esters of phosphoramidous acids with acid chlorides, for instance, follows the scheme of the Arbuzov rearrangement, demonstrating the reactive nature of these compounds in forming new chemical bonds and structures (Alimov & Antokhina, 1966).
Physical Properties Analysis
The physical properties of phosphorochloridic acid, dibutyl ester, including density, boiling point, and solubility, are crucial for its application in various fields. For example, the investigation of the extraction properties of dibutyl ester of dibutoxymethane phosphonic acid highlighted its similarity to TBP (tri-n-butyl phosphate) except for its hydrolysis in acidic solutions, indicating its stability under certain conditions (Herrmann & Hála, 1983).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, acidity or basicity, and the ability to form complexes with metals, define the applications of phosphorochloridic acid, dibutyl ester. For instance, the effective amidation of carboxylic acids using phosphoric acid esters showcases the utility of these compounds in organic synthesis, underlining their chemical versatility (Kang et al., 2008).
Aplicaciones Científicas De Investigación
Plasticizers in Polymer Electrolytes : It has been found that a class of plasticizers including dibutyl phthalate improves the room temperature ionic conductivity of PEO-based solid polymer electrolytes, which enhances lithium-ion transport. This application is significant in the field of electrochemistry and battery technology (Michael, Jacob, Prabaharan, & Radhakrishna, 1997).
Controlled Release Vehicles : Poly[(amino acid ester)phosphazenes], which include compounds similar to phosphorochloridic acid, dibutyl ester, show promise as controlled release vehicles for small molecules. This has potential applications in drug delivery and biosensors (Allcock, Pucher, & Scopelianos, 1994).
Effect on Obesity in Rats : Dibutyl phthalate has been studied for its effects on obesity-related parameters in rats, suggesting its potential impact on metabolic health (Majeed et al., 2017).
Synthesis of Complex Compounds : Ethylphosphonous acid esters, related to phosphorochloridic acid, dibutyl ester, have been found useful in the synthesis of complex compounds due to their reactivity with sulfur and ease of oxidation (Arbuzov & Rizpolozhensky, 1952).
Extraction of Actinides : Dibutyl phenyl phosphonate, a similar compound, has shown potential in the extraction of actinides, important in nuclear chemistry (Disale et al., 2019).
Phosphorylation Reactions : Dicyclopropylcarbinyl phosphorochloridate, a compound related to phosphorochloridic acid, dibutyl ester, has been used in phosphorylation reactions, indicating its potential in nucleotide synthesis (Schoffstall & Tieckelmann, 1966).
Environmental Impact : Research has shown that dibutyl phthalate contamination in soils can disrupt bacterial and fungal diversity, impacting ecosystem function (Wang et al., 2016).
Analytical Methods : The development of a liquid chromatographic method for analyzing squaric acid dibutyl ester and its impurities has been significant for quality control in pharmaceutical research (Mansour et al., 2017).
Endocrine Disruption in Fish : Phthalates like dibutyl phthalate are known to cause oxidative stress and disrupt endocrine systems in developing fish embryos, relevant in environmental toxicology (Mankidy et al., 2013).
Ester Synthesis : The Arbuzov reaction, which involves compounds like phosphorochloridic acid, dibutyl ester, produces various ester derivatives, useful in organic chemistry (Alimov & Antokhina, 1966).
Safety And Hazards
When handling Phosphorochloridic acid, dibutyl ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Direcciones Futuras
While the specific future directions for Phosphorochloridic acid, dibutyl ester are not mentioned in the search results, there is a general trend in the field of chemistry towards the development of more selective peptide linkers and the application of unnatural amino acids . This could potentially impact the future use and synthesis of esters like Phosphorochloridic acid, dibutyl ester.
Propiedades
IUPAC Name |
1-[butoxy(chloro)phosphoryl]oxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHRMYJNACSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231455 | |
| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorochloridic acid, dibutyl ester | |
CAS RN |
819-43-2 | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FV5ZB3EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



